molecular formula C27H30N2O4 B11242161 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

Cat. No.: B11242161
M. Wt: 446.5 g/mol
InChI Key: OIUJAVHRALERIV-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYLPROPYL]ACETAMIDE is a complex organic compound that features a cyclopropane carbonyl group attached to an indole ring, and an acetamide group linked to a benzodioxepin moiety

Preparation Methods

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYLPROPYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Cyclopropanation: The cyclopropane carbonyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Benzodioxepin Moiety: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indole and benzodioxepin moieties through an acetamide linkage, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYLPROPYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-CPBA to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using alkyl halides.

    Cyclization: The benzodioxepin moiety can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indole structure.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound can be used in studies to understand the interaction of indole derivatives with biological targets.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYLPROPYL]ACETAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various receptors in the body, potentially modulating their activity. The benzodioxepin moiety may also play a role in the compound’s biological activity by interacting with different pathways.

Comparison with Similar Compounds

Compared to other indole derivatives, 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYLPROPYL]ACETAMIDE is unique due to its combination of a cyclopropane carbonyl group and a benzodioxepin moiety. Similar compounds include:

    2-(1H-Indol-3-yl)ethanamine: Known for its role in neurotransmission.

    1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various bioactive molecules.

    N-(1H-Indol-3-yl)acetamide: Studied for its potential therapeutic effects.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

InChI

InChI=1S/C27H30N2O4/c1-17(2)26(19-10-11-23-24(14-19)33-13-5-12-32-23)28-25(30)16-29-15-21(27(31)18-8-9-18)20-6-3-4-7-22(20)29/h3-4,6-7,10-11,14-15,17-18,26H,5,8-9,12-13,16H2,1-2H3,(H,28,30)

InChI Key

OIUJAVHRALERIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5

Origin of Product

United States

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